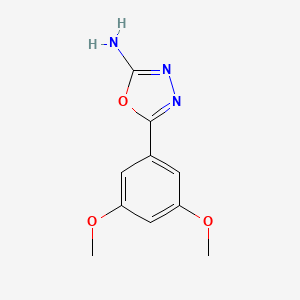

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dimethoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

-

Hydrazide Preparation

- 3,5-Dimethoxybenzohydrazide can be synthesized by reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate.

- Reaction conditions: Reflux in ethanol or methanol for several hours.

-

Cyclization to Oxadiazole

- The hydrazide is then reacted with a carboxylic acid derivative (such as an ester or acid chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

- Reaction conditions: Heating the mixture at elevated temperatures (100-150°C) for several hours.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes:

- Use of continuous flow reactors to ensure consistent reaction conditions.

- Implementation of efficient purification techniques such as crystallization or chromatography to obtain high-purity product.

- Recycling of solvents and reagents to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

-

Reduction

- Reduction of the oxadiazole ring can lead to the formation of amines or other reduced products.

-

Substitution

- Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine and related compounds:

- Antibacterial Effects : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial activity against various pathogens. For instance, compounds synthesized with the oxadiazole framework showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Some derivatives have also been tested for antifungal activity against species such as Candida albicans, displaying promising results .

Antiparasitic Activity

The compound has shown effectiveness against parasitic infections. In vitro studies revealed that certain oxadiazole derivatives possess antileishmanial properties, outperforming standard treatments in specific assays .

Anticancer Activity

This compound derivatives have been investigated for their anticancer potential:

- Breast Cancer Cell Lines : Compounds derived from this structure were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like Doxorubicin .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of oxadiazole derivatives:

- Acetylcholinesterase Inhibition : Certain compounds have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's . For example, one derivative exhibited an IC50 value of 0.068 µM against acetylcholinesterase, indicating strong inhibitory activity .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Bajaj et al. focused on synthesizing novel oxadiazole derivatives and evaluating their anticancer effects on breast cancer cell lines. The findings revealed that specific compounds had IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 15a | MCF-7 | 2.5 ± 0.35 | Doxorubicin | 5.0 |

| 15b | MDA-MB-231 | 2.27 ± 0.73 | Doxorubicin | 5.0 |

Case Study 2: Neuroprotective Properties

Research by Tripathi et al. evaluated the multifunctional inhibitory activity of oxadiazole derivatives against cholinesterases and their effects on cognitive function in animal models of Alzheimer's disease. The study concluded that specific derivatives improved learning and memory in treated rats compared to controls .

Mecanismo De Acción

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the dimethoxyphenyl group can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the methoxy groups, which can affect its reactivity and biological activity.

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: Contains only one methoxy group, which can influence its solubility and reactivity.

Uniqueness

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. This substitution pattern can enhance its solubility in organic solvents, alter its electronic properties, and potentially increase its biological activity compared to other similar compounds.

Actividad Biológica

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in cancer research. The oxadiazole scaffold is known for its potential as an anticancer agent due to its ability to interact with various biological targets. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

- Chemical Formula : C10H11N3O3

- Molecular Weight : 221.22 g/mol

- CAS Number : 19949-29-2

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer proliferation. The compound's structural modifications enhance its interaction with nucleic acids and proteins that are crucial in cancer cell survival and proliferation.

Key Mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Oxadiazole derivatives have shown promising HDAC inhibitory activity, which is vital for regulating gene expression associated with cancer progression .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines through pathways involving p53 activation and caspase cleavage .

- Targeting Specific Enzymes : The compound interacts with enzymes such as thymidylate synthase and telomerase, which play significant roles in DNA synthesis and repair mechanisms in cancer cells .

Biological Activity Against Cancer Cell Lines

Recent studies have demonstrated the cytotoxic effects of this compound on multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.63 | |

| MDA-MB-231 (Breast) | 12.0 | |

| U-937 (Leukemia) | 0.12 - 2.78 | |

| A549 (Lung) | 0.12 - 2.78 | |

| PANC-1 (Pancreatic) | Micromolar range |

Case Studies and Research Findings

- Cytotoxicity Evaluation : In vitro studies have shown that this compound exhibits significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Mechanistic Studies : Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines. Western blot analysis indicated an increase in p53 expression levels and active caspase-3 cleavage in treated cells .

- Structural Modifications : Research emphasizes the importance of structural modifications to enhance the biological potency of oxadiazole derivatives. Variations in substituents on the phenyl ring can significantly affect their anticancer activity .

Propiedades

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNDYIWQCBMYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.